1-butyl-3,5-dimethoxybenzene

Description

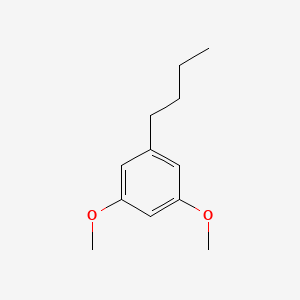

1-Butyl-3,5-dimethoxybenzene is a synthetic aromatic compound characterized by a benzene ring substituted with methoxy groups at the 3- and 5-positions and a linear butyl chain at the 1-position. The butyl group confers moderate lipophilicity, while the methoxy substituents enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions or cross-coupling reactions.

Properties

CAS No. |

51768-57-1 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-butyl-3,5-dimethoxybenzene |

InChI |

InChI=1S/C12H18O2/c1-4-5-6-10-7-11(13-2)9-12(8-10)14-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

JNAVXGYUAXCROD-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC(=CC(=C1)OC)OC |

Canonical SMILES |

CCCCC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-butyl-3,5-dimethoxybenzene can be synthesized through several methods. One common method involves the methylation of resorcinol (1,3-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The resulting 1,3-dimethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group at the 5-position.

Industrial Production Methods: Industrial production of benzene, 1,3-dimethoxy-5-butyl typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-butyl-3,5-dimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and butyl groups direct incoming electrophiles to the ortho and para positions relative to themselves.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.

Major Products:

Oxidation: Formation of 1,3-dimethoxy-5-butylquinone.

Reduction: Formation of 1,3-dimethoxy-5-butylcyclohexane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-butyl-3,5-dimethoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzene, 1,3-dimethoxy-5-butyl involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the butyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect the compound’s binding to enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-butyl-3,5-dimethoxybenzene and its analogs based on substituent groups, physical properties, and applications:

Key Comparative Insights

Substituent Effects on Reactivity :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) activate the benzene ring toward electrophilic substitution, whereas bromine (electron-withdrawing) deactivates it .

- Steric Effects : Linear butyl and cyclohexyl groups impose less steric hindrance compared to tert-butyl derivatives, making the former more reactive in coupling reactions .

Physical Properties: Solubility: Bromo and ethynyl derivatives exhibit higher polarity, with solubility in methanol or DMF, whereas butyl/tert-butyl analogs are more lipophilic . Thermal Stability: Ethynyl derivatives have higher boiling points (~264°C) due to strong intermolecular interactions, while tert-butyl analogs may decompose at elevated temperatures .

Applications: Synthetic Intermediates: Bromo and ethynyl derivatives serve as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira) . Catalysis: Cyclohexyl derivatives are employed in Fe-catalyzed Kumada couplings . Materials Science: Tert-butyl-substituted compounds enhance thermal stability in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.